5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester
Description
Structural Classification of Pyrimidinecarboxylic Acid Derivatives
Pyrimidinecarboxylic acid derivatives belong to the organoheterocyclic compound class, specifically categorized under diazines and pyrimidines. These molecules feature a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, coupled with a carboxylic acid or ester group at position 5. The subject compound, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid propyl ester, demonstrates three critical structural elements:
- Tetrahydropyrimidine Core : Partial saturation of the pyrimidine ring (positions 1–4) introduces conformational flexibility while retaining aromatic character at positions 5 and 6.
- Substituent Diversity :
The International Agency for Research on Cancer’s Exposome-Explorer database classifies such derivatives under "Pyrimidinecarboxylic acids and derivatives" (ID 1319), emphasizing their prevalence as biomarkers in biological systems. Table 1 summarizes key structural parameters derived from PubChem entries and crystallographic data:
Historical Context of Tetrahydro-2-oxopyrimidine Scaffolds in Organic Chemistry
Tetrahydro-2-oxopyrimidine systems emerged as synthetic targets in the late 20th century, driven by their structural similarity to nucleic acid precursors and dihydrouracil motifs. Early methodologies relied on malonic ester syntheses, where diethyl malonate served as a precursor for constructing bicyclic systems. For example, alkylation of sodio-malonic ester intermediates enabled the introduction of aryl and alkyl groups at position 4, a strategy later adapted for pyrimidine derivatives.
The 21st century witnessed a paradigm shift toward functionalized derivatives for kinase inhibition. A 2023 study synthesized 2-oxo-tetrahydropyrimidine analogs exhibiting BRAFV600E kinase suppression (IC₅₀ = 0.53–5.72 μM), with crystallographic data confirming hydrogen bonding between the 2-oxo group and kinase hinge residues. Concurrently, 2024 research identified 3,4,5-trimethylphenyl-modified pyrimidines as tubulin polymerization inhibitors, underscoring the scaffold’s versatility in targeting diverse oncogenic pathways.
Table 2 highlights milestones in tetrahydro-2-oxopyrimidine applications:
Properties
CAS No. |
121112-76-3 |
|---|---|
Molecular Formula |
C16H18F2N2O4 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
propyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22) |
InChI Key |
WNVLDABJRYABJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
- The pyrimidine core is commonly synthesized by reacting 2-dimethylaminomethylene-1,3-diones with dinucleophiles such as guanidine or amidines. This reaction forms 2,4-disubstituted 5-pyrimidinecarboxylates in high yields.
- For the tetrahydro derivative, partial hydrogenation or selective reduction of the pyrimidine ring may be employed to achieve the 1,2,3,4-tetrahydro configuration.
Esterification to Form the Propyl Ester
- The carboxylic acid group at the 5-position is esterified using propanol under acidic or catalytic conditions.
- Common methods include Fischer esterification or use of coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of catalysts to improve yield and selectivity.
- Purification is typically achieved by extraction, washing, drying, and crystallization or chromatography.
Representative Synthetic Procedure (Based on Patent and Literature)
Green Chemistry Approaches
- Recent studies have explored microwave-assisted synthesis and mechanochemical methods (mortar-pestle grinding) to improve efficiency and reduce environmental impact in pyrimidine ester synthesis.
- These methods offer advantages such as shorter reaction times, reduced solvent use, and higher yields, which could be adapted for this compound’s preparation.
Analytical and Purification Techniques
- After synthesis, the compound is purified by silica gel chromatography using ethyl acetate/hexanes mixtures or crystallization from suitable solvents like isopropyl ether/hexanes.
- Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyrimidine ring synthesis | Cyclization of 2-dimethylaminomethylene-1,3-diones with dinucleophiles | Guanidine, acetamidine | Heating in DMF or suitable solvent | High yield, multi-step |
| Substituent introduction | Nucleophilic aromatic substitution or cross-coupling | Difluoromethoxyphenyl precursor | Controlled temperature, inert atmosphere | Electronic effects important |
| Esterification | Fischer esterification or coupling agent mediated | Propanol, acid catalyst or DCC | Reflux or room temp | Purification by chromatography/crystallization |
| Green synthesis alternatives | Microwave-assisted, mechanochemistry | - | Short reaction times, solvent-free or minimal solvent | Environmentally friendly |
Research Findings and Considerations
- The difluoromethoxy group enhances the compound’s pharmacological profile by modifying electronic and steric properties, which is critical during synthesis to maintain functional group integrity.
- Reaction conditions must be optimized to prevent decomposition or side reactions, especially during esterification and ring formation.
- Salt formation (acid or base salts) can be used to improve compound stability and solubility post-synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the phenyl ring or the tetrahydropyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain pyrimidinecarboxylic acid derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications at the 4-position significantly enhance anticancer efficacy.
Antimicrobial Effects
Compounds similar to 5-pyrimidinecarboxylic acid have been evaluated for antimicrobial activity against a range of pathogens. The presence of the difluoromethoxy group appears to enhance the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial potency.
Anti-inflammatory Properties
Pyrimidine derivatives have also been recognized for their anti-inflammatory effects. Studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one study reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegeneration and epilepsy. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant activity .
Anticancer Evaluation
A notable study assessed the anticancer potential of a series of pyrimidine derivatives, including the target compound. The results indicated significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated.
Antimicrobial Testing
In another investigation, the antimicrobial efficacy of various pyrimidine derivatives was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with difluoromethoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
Anti-inflammatory Research
A comprehensive study evaluated the anti-inflammatory effects of several pyrimidinecarboxylic acid derivatives in animal models of inflammation. The findings revealed a marked reduction in edema and inflammatory markers, supporting their potential use as therapeutic agents in inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Pyrimidine Formation | Cyclization from precursors |
| Substitution | Nucleophilic substitution with difluoromethoxy |
| Esterification | Reaction with propanol to form propyl ester |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may enhance its binding affinity and specificity, leading to potent biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations:
Substituent Electronic Effects: The difluoromethoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to target proteins compared to electron-donating groups like methoxy . Chlorophenyl (in ) and cyanophenyl (in ) substituents similarly increase electron deficiency, favoring interactions with hydrophobic pockets in enzymes.
Ester Chain Impact :
- The propyl ester in the target compound balances lipophilicity and metabolic stability better than shorter chains (e.g., ethyl in ) or bulky esters (e.g., 4-methoxybenzyl in ). Longer chains may prolong half-life but reduce solubility.
Biological Activity Trends: Compounds with halogenated substituents (e.g., chloro in , fluoro in target compound) show enhanced antitumor activity compared to non-halogenated analogues . Piperazinylmethyl groups (in ) are associated with CNS penetration, whereas chromen-3-yl (in ) may impart antioxidant properties.
Pharmacological Implications
Biological Activity
5-Pyrimidinecarboxylic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound under consideration, 5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester , has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring system substituted with a difluoromethoxy group and a tetrahydro structure. The presence of these functional groups is believed to enhance its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. In one study, the IC50 values for related compounds ranged from 114.02 µM to 161.29 µM against MDA-MB-231 cells, indicating moderate cytotoxicity .
In a comparative analysis with etoposide, a well-known chemotherapeutic agent, certain pyrimidine derivatives exhibited superior anticancer activity across multiple cell lines such as SiHa and A549 . The compound in focus may share similar mechanisms of action that warrant further investigation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Pyrimidinecarboxylic acid derivative | MDA-MB-231 | 114.02 - 161.29 |
| Etoposide | SiHa | Not specified |
| Etoposide | A549 | Not specified |
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated notable antimicrobial properties. In studies assessing antibacterial efficacy against strains like E. coli and S. aureus, certain derivatives exhibited significant inhibition . Although specific data for the compound was not provided, the structural similarities suggest potential antimicrobial activity.
Anti-inflammatory and Analgesic Properties
The biological evaluation of related pyrimidine compounds has revealed anti-inflammatory and analgesic activities. These compounds have been shown to modulate inflammatory pathways effectively . The propyl ester form may enhance these properties due to improved bioavailability.
Mechanistic Insights
The mechanism of action for pyrimidine derivatives often involves inhibition of key enzymes involved in cancer progression and inflammation. For instance, some studies indicate that these compounds can inhibit DNA gyrase, an enzyme critical for DNA replication . This mechanism is similar to that observed in quinolone antibiotics.
Case Studies
- Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on various cancer cell lines using the MTT assay. The results indicated that modifications to the pyrimidine structure could significantly enhance anticancer efficacy.
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of pyrimidines against clinical isolates of E. coli. The study found that certain substitutions on the pyrimidine ring could lead to increased potency against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
